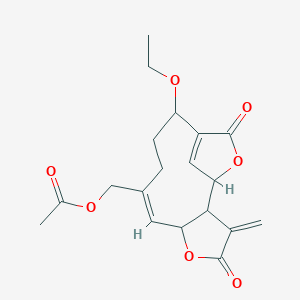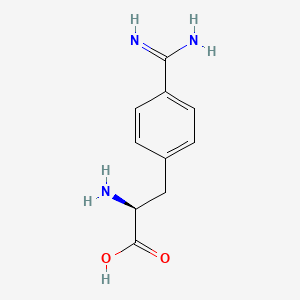
4-(Aminoiminomethyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminoiminomethyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an aminoiminomethyl group attached to the phenyl ring of phenylalanine. Phenylalanine itself is a precursor for several important biomolecules, including neurotransmitters like dopamine and norepinephrine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the use of nucleophilic substitution reactions where phenylalanine is reacted with appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps like purification and crystallization to ensure the compound’s purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Aminoiminomethyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: It can participate in nucleophilic substitution reactions, especially due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Applications De Recherche Scientifique
4-(Aminoiminomethyl)phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to neurotransmitters.
Industry: Utilized in the production of biopolymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(Aminoiminomethyl)phenylalanine involves its conversion into active metabolites that interact with various molecular targets. For instance, it can be converted into neurotransmitters like dopamine, which then act on specific receptors in the brain to exert their effects . The pathways involved include enzymatic reactions that facilitate the conversion of this compound into its active forms .
Comparaison Avec Des Composés Similaires
Phenylalanine: The parent compound, essential for protein synthesis.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of neurotransmitters.
Tryptophan: An essential amino acid that serves as a precursor for serotonin
Uniqueness: 4-(Aminoiminomethyl)phenylalanine is unique due to the presence of the aminoiminomethyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar amino acids .
Propriétés
Numéro CAS |
52820-75-4 |
|---|---|
Formule moléculaire |
C10H13N3O2 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(4-carbamimidoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13N3O2/c11-8(10(14)15)5-6-1-3-7(4-2-6)9(12)13/h1-4,8H,5,11H2,(H3,12,13)(H,14,15)/t8-/m0/s1 |
Clé InChI |
XPRCPVGCTGELMN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(=N)N |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)O)N)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



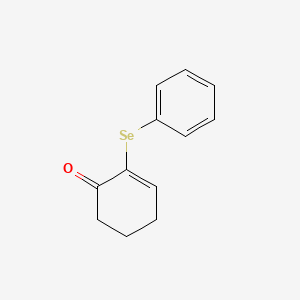

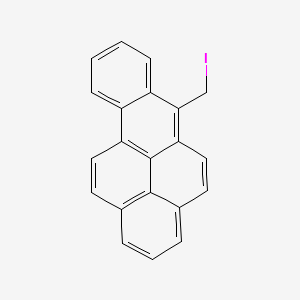
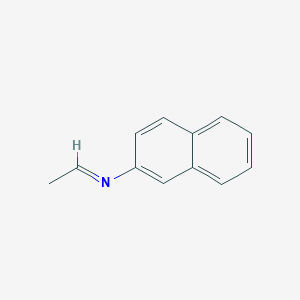
![But-2-enedioic acid;1-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B14633578.png)
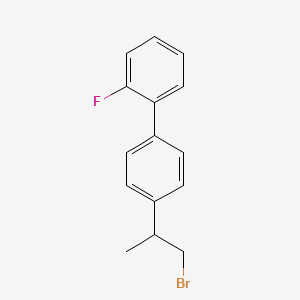
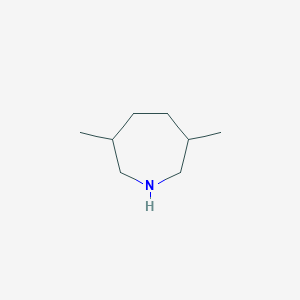

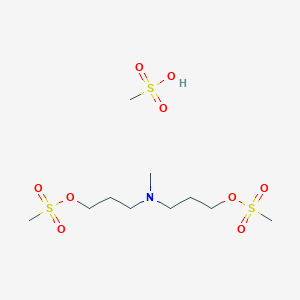
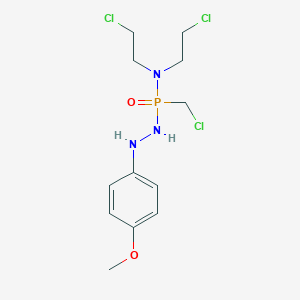
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

